Cas no 122475-50-7 (2H-3,9a-Methano-1-benzoxepin-4,5,6,10-tetrol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 4,6,10-triacetate 5-benzoate,(3R,4R,5R,5aS,6S,9R,9aS,10R)-)
![2H-3,9a-Methano-1-benzoxepin-4,5,6,10-tetrol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 4,6,10-triacetate 5-benzoate,(3R,4R,5R,5aS,6S,9R,9aS,10R)- structure](https://de.kuujia.com/scimg/cas/122475-50-7x500.png)
122475-50-7 structure
Produktname:2H-3,9a-Methano-1-benzoxepin-4,5,6,10-tetrol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 4,6,10-triacetate 5-benzoate,(3R,4R,5R,5aS,6S,9R,9aS,10R)-
CAS-Nr.:122475-50-7
MF:C30H38O11
MW:574.61613035202
CID:216911
2H-3,9a-Methano-1-benzoxepin-4,5,6,10-tetrol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 4,6,10-triacetate 5-benzoate,(3R,4R,5R,5aS,6S,9R,9aS,10R)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2H-3,9a-Methano-1-benzoxepin-4,5,6,10-tetrol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 4,6,10-triacetate 5-benzoate,(3R,4R,5R,5aS,6S,9R,9aS,10R)-
- 2H-3,9a-Methano-1-benzoxepin-4,5,6,10-tetrol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 4,6,10-triacetate 5-benzoate,(
- 2H-3,9a-Methano-1-benzoxepin-4,5,6,10-tetrol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 4,6,10-triacetate 5-benzoate,[3R-(3a,4a,5b,5aa,6a,9a,9aa,10R*)]-
- Ejap 3
- 2H-3,9a-Methano-1-benzoxepin-4,5,6,10-tetrol, 5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 4,6,10-triacetate 5-benzoate, (3R,4R,5R,5aS,6S,9R,9aS,10R)-
- 2[3R-(3alpha,4alpha,5beta,5aalpha,6alpha,9alpha,9aalpha,10R*)]- 5a-[(Acetyloxy)methyl]octahydro-2,2,9-trimethyl-H-3,9a-methano-1-benzoxepin-4,5,6,10-tetrol 4,6,10-triacetate 5-benzoate
-
- Inchi: 1S/C30H38O11/c1-16-13-14-22(37-18(3)32)29(15-36-17(2)31)26(40-27(35)21-11-9-8-10-12-21)24(38-19(4)33)23-25(39-20(5)34)30(16,29)41-28(23,6)7/h8-12,16,22-26H,13-15H2,1-7H3/t16-,22+,23-,24-,25-,26+,29+,30-/m1/s1
- InChI-Schlüssel: BVFLIUGCQWUBKI-GKPWECPNSA-N
- Lächelt: O1[C@]23[C@H](OC(=O)C)[C@@]([H])([C@@H](OC(=O)C)[C@H](OC(=O)C4=CC=CC=C4)[C@]2(COC(C)=O)[C@@H](OC(=O)C)CC[C@H]3C)C1(C)C
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 11
- Schwere Atomanzahl: 41
- XLogP3: 3.47
2H-3,9a-Methano-1-benzoxepin-4,5,6,10-tetrol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 4,6,10-triacetate 5-benzoate,(3R,4R,5R,5aS,6S,9R,9aS,10R)- Verwandte Literatur
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
122475-50-7 (2H-3,9a-Methano-1-benzoxepin-4,5,6,10-tetrol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 4,6,10-triacetate 5-benzoate,(3R,4R,5R,5aS,6S,9R,9aS,10R)-) Verwandte Produkte
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
Empfohlene Lieferanten
Taizhou Jiayin Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

BIOOKE MICROELECTRONICS CO.,LTD
Gold Mitglied
CN Lieferant
Reagenz
